N-(3-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
Overview
Description
N-(3-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis of Azo Disperse Dyes
N-(3-Methoxyphenyl)-2-(4-methoxyphenyl)acetamide serves as an important intermediate in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) highlighted the use of a novel Pd/C catalyst with high activity and stability for the hydrogenation of this compound to N-(3-amino-4-methoxyphenyl)acetamide, a key step in dye production. The presence of a basic agent helps reduce hydrolyzation of the reactant and product, achieving a high selectivity of 99.3% in the process Zhang Qun-feng, 2008.
Potential for PTP1B Inhibitory Activity
The compound's derivatives, specifically 2-(4-methoxyphenyl)ethyl]acetamide derivatives, were synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These derivatives displayed IC(50) values ranging from 69 µM to 87 µM, correlating well with docking studies. Additionally, these compounds showed promising antidiabetic activity in in vivo models, signifying their potential in therapeutic applications, particularly for diabetes management Saxena et al., 2009.
Role in Selective β3-Adrenergic Receptor Agonists
A study by Maruyama et al. (2012) involved the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, aimed at discovering potent and selective human β3-adrenergic receptor agonists. These compounds, including N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide derivatives, exhibited significant agonistic activity against β3-AR with selectivity over β1- and β2-ARs. They also demonstrated notable hypoglycemic activity in rodent models of diabetes, highlighting their potential for obesity and type 2 diabetes treatment Maruyama et al., 2012.
Synthesis of Novel Acetamide Derivatives for Therapeutic Use
A concatenation of N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives was synthesized, aiming to achieve compounds with cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These derivatives were found to possess activities comparable with standard drugs, suggesting their potential as therapeutic agents Rani et al., 2016.
Antibacterial and Antifungal Properties
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds, including 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl)acetamide, showed promising activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents Debnath & Ganguly, 2015.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-8-6-12(7-9-14)10-16(18)17-13-4-3-5-15(11-13)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDMHXCLPLGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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